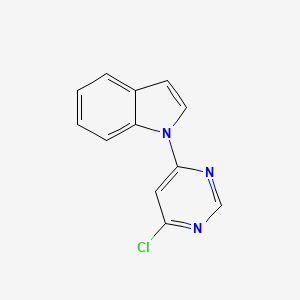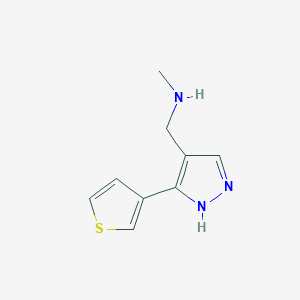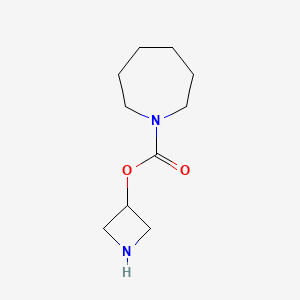
1-(6-chloropyrimidin-4-yl)-1H-indole
Overview
Description
The compound “1-(6-chloropyrimidin-4-yl)-4-piperidinol” is similar to the one you mentioned . It has a CAS Number of 914347-85-6 and a molecular weight of 213.67 . Its IUPAC name is 1-(6-chloro-4-pyrimidinyl)-4-piperidinol .
Synthesis Analysis
While specific synthesis methods for “1-(6-chloropyrimidin-4-yl)-1H-indole” are not available, there are synthesis routes for similar compounds such as "1-(6-Chloropyrimidin-4-yl)azetidin-3-ol" and "(6-chloropyrimidin-4-yl)methanol" .
Molecular Structure Analysis
The molecular structure of “1-(6-chloropyrimidin-4-yl)-4-piperidinol” is represented by the InChI code 1S/C9H12ClN3O/c10-8-5-9(12-6-11-8)13-3-1-7(14)2-4-13/h5-7,14H,1-4H2 . Similar compounds like “(6-chloropyrimidin-4-yl)phenylamine” have a molecular formula of C10H8ClN3 and a molecular weight of 205.64400 .
Physical And Chemical Properties Analysis
Its physical form is not specified . Another similar compound, “(6-chloropyrimidin-4-yl)methanol”, has a melting point of 63-65°C .
Scientific Research Applications
Antimicrobial Applications
Compounds including "1-(6-chloropyrimidin-4-yl)-1H-indole" derivatives have shown promising antimicrobial activity. The synthesis of pyrimidino derivatives with indole and benzene nuclei exhibits antimicrobial synergism, displaying comparable to excellent results against various test microbes. This suggests their potential as potent antimicrobial candidates (Chauhan, Siddiqi, & Dwivedi, 2017).
Biological Activity and Structural Analysis
Indole nucleus, a core part of many natural and synthetic molecules, is recognized for its significant biological activity, including anti-tumor and anti-inflammatory properties. The synthesis of 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide has been explored, providing insights into its biological properties related to DNA and protein interactions. Structural confirmation was achieved through various spectroscopic techniques and X-ray diffraction study, underscoring the importance of indole derivatives in medicinal chemistry (Geetha et al., 2019).
Antioxidant Properties
The synthesis of novel indole derivatives focusing on their potential as antioxidants demonstrates the chemical versatility and significant reactive oxygen species (ROS) inhibition capacity of these compounds. Designing derivatives by pairing heterocycles like pyridine, pyrane, pyrimidine, and pyrazole with indole and thiophene has been effective in creating high-efficiency antioxidants, especially against ABTS, highlighting their potential in developing new antioxidant therapies (Aziz et al., 2021).
Anti-inflammatory and Analgesic Applications
A series of indole-appended heterocycles synthesized through a one-pot reaction revealed excellent anti-inflammatory activity with maximum inhibition, indicating their potential as potent anti-inflammatory and analgesic agents. This demonstrates the therapeutic potential of indole derivatives in treating inflammation and pain with reduced side effects (Somappa et al., 2015).
Material Science Applications
Indole derivatives also find applications in material science due to their unique structural and electronic properties. Synthesis and structural analysis of novel indole derivatives have been conducted, providing insights into their applications in different fields. The investigation includes XRD, spectroscopic, and DFT studies, which reveal the potential of indole-based compounds in functional materials and pharmaceuticals (Tariq et al., 2020).
Future Directions
properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-11-7-12(15-8-14-11)16-6-5-9-3-1-2-4-10(9)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCUYCYKTRGCPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-chloropyrimidin-4-yl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470067.png)
![1-[(2-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470069.png)
![1-{[(propan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470070.png)




![1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470082.png)



![N-{[4-(aminomethyl)cyclohexyl]methyl}cyclobutanamine](/img/structure/B1470087.png)